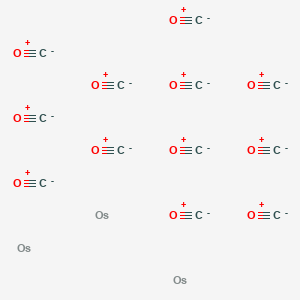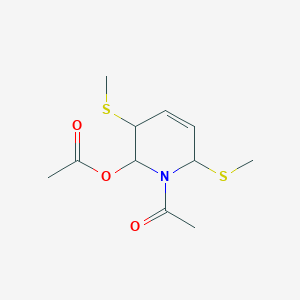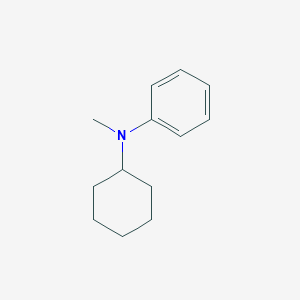
N-cyclohexyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methylaniline (CHMA) is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a characteristic odor and is widely used in the chemical industry as a solvent, catalyst, and intermediate for the synthesis of various organic compounds. In recent years, CHMA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-methylaniline is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, N-cyclohexyl-N-methylaniline has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-cyclohexyl-N-methylaniline can exert a range of biochemical and physiological effects. For example, it has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation and the reward system. Additionally, N-cyclohexyl-N-methylaniline has been shown to reduce the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-N-methylaniline is its versatility as a chemical intermediate, which makes it readily available for use in laboratory experiments. Moreover, its low toxicity and high solubility in organic solvents make it a suitable candidate for various in vitro assays. However, one limitation of N-cyclohexyl-N-methylaniline is its relatively low potency compared to other pharmacological agents, which may limit its use in certain applications.
Direcciones Futuras
The potential applications of N-cyclohexyl-N-methylaniline in the field of medicinal chemistry and drug development are numerous. One potential direction for future research is the development of N-cyclohexyl-N-methylaniline-based drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N-methylaniline and its potential applications in other neurological disorders. Finally, the synthesis of novel derivatives of N-cyclohexyl-N-methylaniline may lead to the development of more potent and selective pharmacological agents.
Métodos De Síntesis
N-cyclohexyl-N-methylaniline can be synthesized by the reaction of cyclohexylamine and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, N-methylcyclohexylamine, which is subsequently converted to N-cyclohexyl-N-methylaniline by further reaction with methyl iodide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methylaniline has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Moreover, N-cyclohexyl-N-methylaniline has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Propiedades
Número CAS |
18707-43-2 |
|---|---|
Nombre del producto |
N-cyclohexyl-N-methylaniline |
Fórmula molecular |
C13H19N |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-methylaniline |
InChI |
InChI=1S/C13H19N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
Clave InChI |
HRBASXKYUKFHKC-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C2=CC=CC=C2 |
SMILES canónico |
CN(C1CCCCC1)C2=CC=CC=C2 |
Sinónimos |
N-Cyclohexyl-N-methylaniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
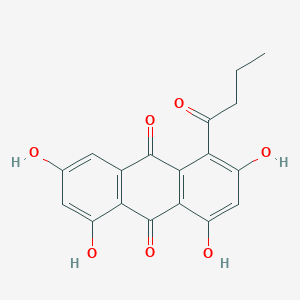
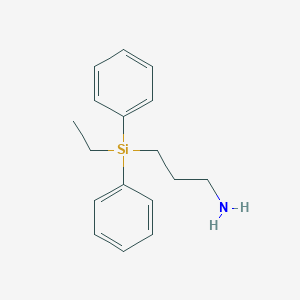

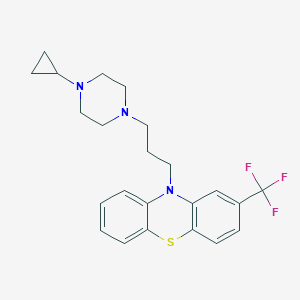
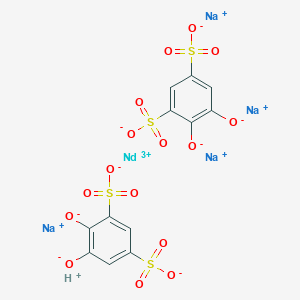


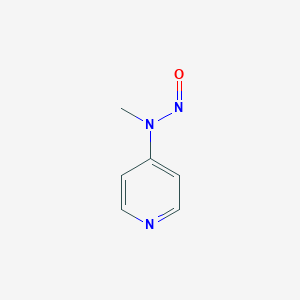
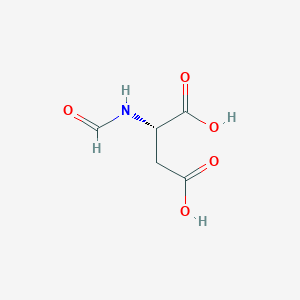
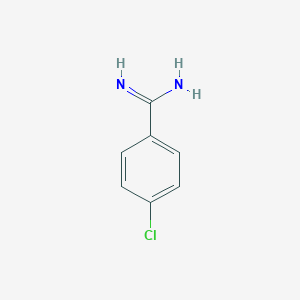
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
